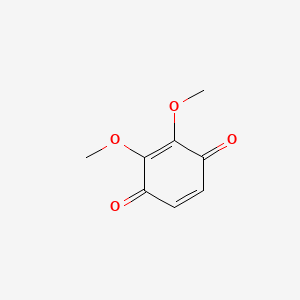

2,3-Dimethoxy-1,4-benzoquinone

描述

Overview of 2,3-Dimethoxy-1,4-benzoquinone within the Quinone Family

This compound, also known as Coenzyme Q₀, is a notable member of the quinone family. Its structure is foundational to more complex, naturally occurring and synthetic quinones.

Ubiquinone Q₀ as a Derivative and Key Fragment

2,3-Dimethoxy-5-methyl-1,4-benzoquinone (B191103) is recognized as Ubiquinone Q₀ (Coenzyme Q₀). nih.govcaymanchem.compharmaffiliates.com This compound is considered the core structure of the ubiquinone group of compounds, which are characterized by a 2,3-dimethoxy-5-methyl-1,4-benzoquinone ring with a variable-length isoprenoid side chain attached at the 6-position. nih.govebi.ac.ukrsc.org For instance, Coenzyme Q10, a vital component in the mitochondrial respiratory chain, features this core structure with a 10-unit isoprenoid tail. google.comlipidbank.jp Therefore, 2,3-Dimethoxy-5-methyl-1,4-benzoquinone serves as a key fragment and a crucial intermediate in the synthesis of various ubiquinones (B1209410). caymanchem.comrsc.org The functional head-group of the ubiquinone electron carrier involved in the electron transport chain in the mitochondrial membrane is, in fact, 2,3-dimethoxy-5-methyl-1,4-benzoquinone. researchgate.net

Idebenone as a Synthetic Analogue

Idebenone is a synthetic compound that is structurally analogous to the naturally occurring ubiquinones. acs.org Its chemical name is 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone. researchgate.net This structure incorporates the 2,3-dimethoxy-5-methyl-1,4-benzoquinone core, but with a shorter, modified side chain compared to Coenzyme Q10. mhmedical.comtandfonline.com This modification makes it more soluble than Coenzyme Q10. google.com Idebenone was developed as a synthetic analog of coenzyme Q and is noted for its antioxidant properties, which are attributed to the redox cycling between its hydroquinone (B1673460) and quinone forms. acs.orgacs.org

Research Trajectories for this compound

The research landscape for this compound is diverse, with several key trajectories exploring its potential applications and fundamental properties. These research avenues are primarily focused on its biological activities, its role in medicinal chemistry, and its applications in material science.

Medicinal Chemistry and Biological Activity

A significant area of research revolves around the biological activities of this compound and its derivatives. Studies have delved into their potential as antioxidant, anti-inflammatory, and antimicrobial agents. ontosight.ai For instance, the synthetic analogue Idebenone, which shares the 2,3-dimethoxy-5-methyl-1,4-benzoquinone core, is noted for its ability to scavenge various free radicals. acs.org The antioxidant function is attributed to the electron-donating properties of its hydroquinone form. acs.org

Research has also explored the role of benzoquinones as inhibitors of certain enzymes and as potential anticancer agents. ontosight.aiontosight.ai The interaction of 2,3-dimethoxy-5-methyl-1,4-benzoquinone with low-energy electrons has been studied to better understand electron transport in mitochondrial membranes, a key area for understanding cellular respiration. researchgate.net

Material Science

In the field of material science, the unique redox properties of this compound make it a compelling candidate for the development of novel materials. ontosight.ai Its potential applications include the creation of new polymers and electronic materials. ontosight.ai The ability of its derivatives to act as electron acceptors has led to research into their use in organic electronics, such as organic semiconductors and photovoltaics. biosynth.comkiku.dk For example, 2,5-dimethoxy-1,4-benzoquinone (B1209882) decorated on reduced graphene oxide sheets has been investigated as a high-capacitance pseudocapacitive electrode for energy storage systems. rsc.org

Synthetic Methodologies

The development of efficient and environmentally friendly methods for synthesizing this compound and its derivatives is another critical research trajectory. Various synthetic routes have been explored, often starting from readily available precursors like gallic acid, found in mango kernels, or 3,4,5-trimethoxytoluene (B53474). scielo.brscielo.brresearchgate.net Researchers continuously seek to improve reaction yields and simplify purification processes. For instance, one patented method describes a process starting from 3,4,5-trimethoxytoluene that boasts simple operation and easy product purification. google.com Another approach involves the oxidation of 1,3-dimethoxybenzenes. scielo.br

Interactive Data Table: Research Findings on this compound and its Derivatives

| Compound | Research Area | Key Finding | Reference |

| 2,3-Dimethoxy-5-methyl-1,4-benzoquinone (Coenzyme Q₀) | Medicinal Chemistry | Key intermediate in the synthesis of Coenzyme Q₁₀. researchgate.net | researchgate.net |

| Natural Occurrence | Found in Antrodia cinnamomea, Taiwanofungus salmoneus, and Taiwanofungus camphoratus. nih.gov | nih.gov | |

| Synthetic Chemistry | Can be synthesized from 3,4,5-trimethoxytoluene via oxidation. scielo.brresearchgate.net | scielo.brresearchgate.net | |

| Idebenone (a derivative) | Antioxidant Properties | Scavenges a variety of free radicals, with the hydroquinone form being the active antioxidant. acs.org | acs.org |

| 2,5-dimethoxy-1,4-benzoquinone | Material Science | When combined with reduced graphene oxide, it creates a high-capacitance electrode for energy storage. rsc.org | rsc.org |

| 2,6-Dimethoxy-1,4-benzoquinone (B191094) | Biological Activity | Exhibits anti-cancer, anti-inflammatory, and antibacterial effects. medchemexpress.com | medchemexpress.com |

| Natural Occurrence | Found in Rauvolfia vomitoria and Tibouchina pulchra. wikipedia.org | wikipedia.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3-dimethoxycyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADHCXOXVRHBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)C=CC1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185095 | |

| Record name | 2,3-Dimethoxy-p-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3117-02-0 | |

| Record name | 2,3-Dimethoxy-2,5-cyclohexadiene-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3117-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethoxy-p-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003117020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3117-02-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethoxy-p-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethoxy-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHOXY-P-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLV5JC86MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2,3-Dimethoxy-1,4-benzoquinone and its Derivatives

The synthesis of this compound and its analogues can be achieved through several established routes, most notably from gallic acid precursors and through the oxidation of dimethoxybenzenes or hydroquinone-dimethyl ethers.

Synthesis from Gallic Acid Precursors

A prominent and well-documented synthetic pathway to a derivative of this compound, specifically 2,3-dimethoxy-5-methyl-1,4-benzoquinone (B191103) (a key fragment in the Coenzyme-Q series), commences with gallic acid. tandfonline.com This natural phenol, which can be sourced from materials like mango kernels, serves as a versatile starting material. tandfonline.comscielo.br

The multi-step synthesis from gallic acid involves a sequence of chemical transformations. tandfonline.com A typical reaction sequence begins with the esterification and etherification of gallic acid. tandfonline.com One optimized method involves refluxing gallic acid with dimethyl sulfate (B86663) and anhydrous potassium carbonate in acetone (B3395972). tandfonline.com The resulting ester is then converted to a hydrazide by reacting it with hydrazine (B178648) hydrate (B1144303) in methanol. tandfonline.com Subsequent oxidation of the hydrazide yields an aldehyde. tandfonline.com

The reduction of the aldehyde to a toluene (B28343) derivative has been explored with various reagents, with Clemmensen reduction in an acetic acid and toluene medium proving effective, albeit with the formation of a side product. tandfonline.com The final step is the oxidation of the resulting 3,4,5-trimethoxytoluene (B53474) to yield 2,3-dimethoxy-5-methyl-1,4-benzoquinone. tandfonline.com

| Step | Reactants | Reagents/Conditions | Product | Yield |

| 1 | Gallic acid | Dimethyl sulfate, Anhydrous K2CO3, TBAI, Acetone (reflux) | Methyl 3,4,5-trimethoxybenzoate | Quantitative |

| 2 | Methyl 3,4,5-trimethoxybenzoate | 99% Hydrazine hydrate, Methanol (reflux) | 3,4,5-Trimethoxybenzohydrazide | 86.4% |

| 3 | 3,4,5-Trimethoxybenzohydrazide | K3Fe(CN)6, 25% Ammonia solution, DCM | 3,4,5-Trimethoxybenzaldehyde | 85% |

| 4 | 3,4,5-Trimethoxybenzaldehyde | Zn-Hg, Water, Acetic acid, Toluene (reflux) | 3,4,5-Trimethoxytoluene | 65% |

| 5 | 3,4,5-Trimethoxytoluene | 50% H2O2, HCOOH, Phosphomolybdic acid | 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | 80% |

This table outlines a high-yield synthetic route from gallic acid to 2,3-dimethoxy-5-methyl-1,4-benzoquinone, highlighting the reagents and optimized yields for each step. tandfonline.com

The efficiency of the initial esterification and etherification of gallic acid can be significantly improved by employing a phase transfer catalyst (PTC). tandfonline.com The use of a catalytic amount of tetra-n-butylammonium iodide (TBAI) in the reaction of gallic acid with dimethyl sulfate and potassium carbonate in acetone leads to a quantitative yield of methyl 3,4,5-trimethoxybenzoate, demonstrating a significant process optimization. tandfonline.comresearchgate.net TBAI facilitates the transfer of reactants between the solid and liquid phases, thereby enhancing the reaction rate and yield. sigmaaldrich.com

The final and crucial step in the synthesis from gallic acid precursors is the oxidation of 3,4,5-trimethoxytoluene. tandfonline.comscielo.br A common and effective method utilizes hydrogen peroxide (H2O2) in the presence of formic acid and phosphomolybdic acid. tandfonline.comscielo.br The concentration of hydrogen peroxide has a notable impact on the reaction yield; using 50% H2O2 can improve the yield of 2,3-dimethoxy-5-methyl-1,4-benzoquinone to 80%, compared to a 57% yield when using 30% H2O2. tandfonline.comscielo.br More recent research has also explored the use of divanadium-catalyzed oxidation with hydrogen peroxide, which offers high selectivity and the potential for catalyst recycling. rsc.orgrsc.org

Oxidation of Dimethoxybenzenes or Hydroquinone-Dimethyl Ethers

An alternative and widely used approach to synthesize 1,4-benzoquinones involves the oxidative demethylation of corresponding dimethoxybenzenes or hydroquinone-dimethyl ethers. scielo.br This method is particularly useful for preparing a variety of substituted benzoquinones. scielo.br

Historically, nitric acid and silver oxide were employed as oxidants for the synthesis of benzoquinones from 1,4-dimethoxybenzene (B90301) derivatives. scielo.brresearchgate.net While nitric acid can be effective for highly substituted dimethoxybenzenes, it sometimes leads to undesired nitration of the aromatic ring. scielo.brresearchgate.net Both nitric acid and silver oxide often require strongly acidic conditions, which may not be compatible with acid-sensitive functional groups. scielo.br

A combination of silver oxide and nitric acid has been used for the oxidative demethylation of dimethoxy precursors to yield (1,3-dioxolane-4-yl)-1,4-benzoquinones in good yields. scielo.brresearchgate.net The general procedure involves treating the dimethoxy compound with silver(II) oxide in the presence of nitric acid. thieme-connect.de

| Precursor | Oxidant System | Product | Yield |

| 2-(Diacetoxymethyl)-1,4-dimethoxybenzene | Silver(II) oxide, Nitric acid | 2-(Diacetoxymethyl)benzo-1,4-quinone | 96% |

| Dimethoxy precursors of (1,3-dioxolane-4-yl)-1,4-benzoquinones | Silver oxide, Nitric acid | (1,3-Dioxolane-4-yl)-1,4-benzoquinones | Good |

This table illustrates the use of silver oxide and nitric acid in the oxidative demethylation of dimethoxybenzene derivatives to form benzoquinones. scielo.brresearchgate.netthieme-connect.de

Convergent and Versatile Strategies for Substituted Dimethoxy-1,4-benzoquinones

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this convergent methodology. scielo.brscielo.br It facilitates the formation of carbon-carbon bonds by coupling organoboron compounds with organic halides in the presence of a palladium catalyst. nih.gov In the synthesis of substituted 3,6-dimethoxy-1,4-benzoquinones, two sequential Suzuki couplings are employed to introduce aryl groups onto a dihalogenated benzoquinone intermediate. scielo.brscielo.br This method is valued for its mild reaction conditions and tolerance of various functional groups, which allows for the synthesis of complex natural products and their derivatives. nih.govresearchgate.net For instance, the Suzuki-Miyaura reaction of tetrabromo-1,4-benzoquinone with phenylboronic acid, catalyzed by Pd(PPh₃)₄ and K₂CO₃, yields tetraaryl-1,4-benzoquinones. scielo.brscielo.br

| Reactants | Catalyst/Reagents | Conditions | Product | Overall Yield |

|---|---|---|---|---|

| Tetrabromo-1,4-benzoquinone, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DDQ | THF/H₂O, 90°C, 8-12 h, then DDQ treatment | Tetraphenyl-1,4-benzoquinone | 70% |

| Dihalogenated 3,6-dimethoxy-1,4-benzoquinone scaffold, Arylboronic acids | Palladium catalyst | Two sequential couplings | 2,5-Diaryl-3,6-dimethoxy-1,4-benzoquinone | Not specified |

Regiospecific Aromatic Substitution and Sonogashira Cross-Couplings

A general and convenient protocol for the synthesis of 2,3-dialkynyl-1,4-benzoquinones combines regiospecific aromatic substitution with Sonogashira cross-coupling reactions. kiku.dk This multi-step synthesis begins with 1,4-dimethoxybenzene and allows for the introduction of various alkynyl substituents, which can tune the electronic properties of the resulting benzoquinone. kiku.dk The regiochemical outcome of this synthetic route has been confirmed by X-ray crystallography. kiku.dk The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide using palladium and copper co-catalysts, is a key transformation in this sequence. kiku.dkwikipedia.org This reaction is known for its mild conditions, often proceeding at room temperature. wikipedia.orglibretexts.org

The process involves the initial conversion of 1,4-dimethoxybenzene to 1,4-dimethoxy-2,3-diiodobenzene, which then undergoes a Sonogashira cross-coupling with terminal alkynes. kiku.dk The final step is a mild oxidation to yield the target 2,3-dialkynyl-1,4-benzoquinones. kiku.dk

Catalytic Oxidation of Hydroquinone (B1673460)

The oxidation of hydroquinones to their corresponding benzoquinones is a fundamental transformation in quinone chemistry. While stoichiometric oxidants like ceric ammonium (B1175870) nitrate (B79036) (CAN) are effective for the oxidative demethylation of hydroquinone dimethyl ethers, catalytic methods offer a more sustainable approach. scielo.br Catalytic oxidation of hydroquinone itself has been achieved using various systems. For example, polymeric catalysts featuring aminoguanidyl ligands have been shown to effectively catalyze the oxidation of hydroquinone to p-benzoquinone. scielo.br Another advanced method involves a cooperative electrocatalytic system. uantwerpen.be In this process, a secondary alcohol is oxidized by a ruthenium-based Shvo's catalyst, which is subsequently reoxidized by a benzoquinone co-catalyst (e.g., 2,6-dimethoxy-1,4-benzoquinone). The resulting hydroquinone is then continuously reoxidized at an electrode surface, completing the catalytic cycle. uantwerpen.be

Advanced Synthetic Approaches and Chemical Modifications

Synthesis of 2,3-Dialkynyl-1,4-benzoquinones

A practical and general synthetic route has been established for 2,3-dialkynyl-1,4-benzoquinones, which are valuable as acceptors in charge-transfer complexes and as building blocks for larger molecular structures. kiku.dk The synthesis is designed to overcome the challenge of preparing relatively rare 1,2,3,4-tetrasubstituted benzenes. kiku.dk The key steps in this pathway are dinitration, hydrogenation, tetrazotation/Sandmeyer reaction, Sonogashira coupling, and finally, oxidation. kiku.dk

The synthesis commences with the dinitration of 1,4-dimethoxybenzene. kiku.dk This reaction with nitric acid yields 2,3-dinitro-1,4-dimethoxybenzene as the major product in high yields (up to 90%). kiku.dkresearchgate.net The isomeric byproduct, 1,4-dimethoxy-2,5-dinitrobenzene, can be separated by column chromatography or recrystallization. researchgate.net

Following dinitration, the 2,3-dinitro-1,4-dimethoxybenzene undergoes catalytic hydrogenation. kiku.dk This step, typically using a palladium on carbon (Pd/C) catalyst and hydrogen gas (H₂), quantitatively reduces the nitro groups to afford the corresponding diamine, 2,3-diamino-1,4-dimethoxybenzene. kiku.dk This diamine is a crucial intermediate for subsequent functionalization steps. kiku.dk

| Step | Starting Material | Reagents/Catalyst | Product | Yield |

|---|---|---|---|---|

| Dinitration | 1,4-Dimethoxybenzene | Nitric acid | 2,3-Dinitro-1,4-dimethoxybenzene | 90% |

| Hydrogenation | 2,3-Dinitro-1,4-dimethoxybenzene | H₂, Pd/C | 2,3-Diamino-1,4-dimethoxybenzene | Quantitative |

Tetrazotation and Sandmeyer Reactions

The synthesis of 2,3-disubstituted-1,4-benzoquinones can be achieved through a sequence involving dinitration, catalytic hydrogenation, tetrazotation, and a subsequent Sandmeyer reaction. kiku.dk Starting from 1,4-dimethoxybenzene, dinitration yields 2,3-dinitro-1,4-dimethoxybenzene. kiku.dk This is followed by catalytic hydrogenation with H2 and Pd/C to produce the corresponding diamine in quantitative yield. kiku.dk The subsequent tetrazotation of the diamine and a Sandmeyer reaction can then be employed to introduce other substituents. For instance, this method has been used to prepare 1,4-dimethoxy-2,3-diiodobenzene, a precursor for various 2,3-disubstituted-1,4-benzoquinones. kiku.dk Careful control of temperature and the rate of addition during the Sandmeyer reaction are crucial for achieving good yields. kiku.dk

Oxidation with Ammonium Ceric Nitrate (CAN)

Ammonium ceric nitrate (CAN) is a versatile and efficient oxidizing agent for the conversion of hydroquinone dimethyl ethers to their corresponding quinones. scielo.brmdpi.com This method is particularly useful as it proceeds under mild conditions, typically in acetonitrile (B52724) at room temperature, and offers high yields with short reaction times. scielo.brnih.gov The reaction's selectivity allows for the presence of various functional groups, making it a preferred method for the synthesis of complex quinone structures. scielo.br For example, the oxidation of 1,4-dimethoxybenzene derivatives with CAN is a key step in the synthesis of biologically important compounds like short-chain ubiquinones (B1209410). scielo.br The direct oxidation of substituted anilines to quinones using CAN has also been reported, providing a convenient route to these compounds from readily available starting materials. nih.gov The reaction generally involves adding a solution of the aniline (B41778) in acetonitrile to a solution of CAN in an acetonitrile-water mixture. nih.gov

Table 1: Oxidation of Substituted 4-Methoxyanilines with CAN

| Starting Aniline | Product Quinone | Yield (%) |

|---|---|---|

| Substituted 4-methoxyaniline (1) | Corresponding 1,4-benzoquinone (B44022) (2) | 73 |

Data sourced from a study on the oxidation of a complex aniline to its corresponding benzoquinone. nih.gov

Hydroxylation of Dimethoxy-1,4-benzoquinones under Alkaline Conditions

In alkaline environments, dimethoxy-1,4-benzoquinones can undergo hydroxylation at the positions of the quinoid ring protons. nih.govresearchgate.net This transformation leads to the formation of hydroxylated derivatives. nih.govresearchgate.net

Formation of Poly-Hydroxyl-Derivatives (OHBQ)

Under alkaline conditions, the substitution of methoxy (B1213986) groups on dimethoxy-1,4-benzoquinones can occur, leading to the formation of poly-hydroxyl-derivatives (OHBQ). nih.govresearchgate.net These resulting compounds, which can have one or more hydroxyl substituents on single or fused quinone rings, are stable under physiological conditions and exist in both oxidized and reduced states. nih.govresearchgate.net The reaction involves the initial formation of a primary radical, which is a one-electron reduced 2,6-dimethoxy-1,4-benzoquinone (B191094). ugd.edu.mk This radical receives an electron from an intermediate anionic hydroxylated species. ugd.edu.mk Over time, this primary radical is replaced by a secondary radical. ugd.edu.mk

Nucleophilic Michael Addition and Substitution Reactions

Quinones, acting as Michael acceptors, can undergo nucleophilic addition with various donors. asianpubs.orgresearchgate.net The reactivity of the quinone ring is influenced by its substituents. For instance, the presence of an acetyl group can greatly enhance the reactivity of the 3-position towards nucleophilic addition. asianpubs.org The Michael reaction, in its classic form, involves the addition of a donor with an α-hydrogen to a C=C bond in a conjugated system, typically under the influence of alkaline reagents. asianpubs.org However, nucleophilic additions to quinones can also occur with non-carbon nucleophiles like alcohols, amines, and thiols, sometimes referred to as oxa-Michael and aza-Michael reactions. wikipedia.orgdergipark.org.tr These reactions can be catalyzed by various bases. researchgate.net

Reaction with Hydroxylamine (B1172632): Formation of Mono-oxime Derivatives

The reaction of 2,6-dimethoxy-1,4-benzoquinone with hydroxylamine results in the formation of 2,6-dimethoxy-4-oximino-2,5-cyclohexadienone-1, a mono-oxime derivative. cdnsciencepub.comcdnsciencepub.com Spectroscopic analysis confirms this structure, and it can also be synthesized independently from 5-nitro-1,2,3-trimethoxybenzene. cdnsciencepub.comcdnsciencepub.com In solution, this compound exists predominantly in the quinone monoxime form rather than its tautomeric nitrosophenolic form. cdnsciencepub.comcdnsciencepub.com

Table 2: Reaction of 2,6-dimethoxy-1,4-benzoquinone with Hydroxylamine

| Reactant | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 2,6-dimethoxy-1,4-benzoquinone | 2,6-dimethoxy-4-oximino-2,5-cyclohexadienone-1 | 31 | 218.8 (decomp.) |

Data sourced from a study on the structure and reactivity of the mono-oxime of 2,6-dimethoxy-1,4-benzoquinone. cdnsciencepub.com

Generation of Quinone Imines from Quinone Monoximes

Quinone imines can be generated from their corresponding quinone monoximes. cdnsciencepub.comcdnsciencepub.com Mass spectrometry studies of 2,6-dimethoxy-4-oximino-2,5-cyclohexadienone-1 indicate that a major fragmentation process upon electron impact is the loss of oxygen from the N-OH group, which leads to the formation of the corresponding quinone imine. cdnsciencepub.comcdnsciencepub.com This suggests a common fragmentation pathway for quinone monoximes. cdnsciencepub.com Quinone imines are reactive intermediates that can be accessed through various synthetic routes, including the oxidation of o-aminophenols. nih.gov

Redox Chemistry and Electron Transfer Mechanisms

Electrochemical Behavior and Properties

The electrochemical properties of 2,3-Dimethoxy-1,4-benzoquinone have been elucidated through various studies, providing insight into its function as an electron acceptor.

Cyclic voltammetry is a key technique for investigating the redox behavior of quinones. For a fluorogenic analogue of ubiquinone containing the this compound core, cyclic voltammetry demonstrated two reversible, one-electron reduction peaks at -1.05 V and -1.37 V (versus ferrocene). nih.gov In another study focusing on various dimethoxy-p-benzoquinones in aqueous solutions, the standard midpoint potential (E°') was determined. researchgate.net

| Compound | Parameter | Value (V) | Reference |

|---|---|---|---|

| H2B-Q (analogue with this compound core) | 1st Reduction Peak | -1.05 (vs Fc) | nih.gov |

| 2nd Reduction Peak | -1.37 (vs Fc) | ||

| 2,3-Dimethoxy-p-benzoquinone | Standard Midpoint Potential (E°') | +0.135 (vs NHE) | researchgate.net |

The acceptor properties of the benzoquinone ring are significantly influenced by its substituents. In studies of ubiquinone derivatives, the methoxy (B1213986) groups at the 2- and 3-positions are crucial for their electron-acceptor activity. rsc.org Replacing one or both of these methoxy groups with a methyl group can completely eliminate this activity. rsc.org Specifically, the methoxy group at the 3-position appears to be more critical than the one at the 2-position for electron-acceptor functionality in succinate-ubiquinone reductase. rsc.org

Reduction Kinetics and Mechanisms

The reduction of quinones is a fundamental aspect of their chemistry. The following sections detail the kinetics and mechanisms of this process with ascorbic acid, based on studies of the closely related compound 2,3-dimethoxy-5-methyl-1,4-benzoquinone (B191103).

The kinetics of the reduction of 2,3-dimethoxy-5-methyl-1,4-benzoquinone by ascorbic acid have been investigated as a function of pH, ionic strength, and temperature in aqueous buffer solutions. rsc.orgrsc.orgrsc.org The study was conducted in a pH range of 3.0 to 6.2, where the quinone is stable. rsc.orgrsc.orgrsc.org The experimental rate constant's dependence on temperature was analyzed to determine the activation parameters for the reaction. rsc.org

| pH | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | ΔG‡ (kJ mol⁻¹) |

|---|---|---|---|

| 3.0 | 38 ± 2 | -106 ± 7 | 69 ± 4 |

| 4.2 | 30 ± 2 | -126 ± 7 | 68 ± 4 |

| 5.0 | 21 ± 1 | -155 ± 5 | 68 ± 3 |

| 6.2 | 15 ± 1 | -178 ± 6 | 68 ± 3 |

The Gibbs free energy of activation (ΔG‡) was found to be almost independent of the pH. rsc.org The most negative values for the entropy of activation (ΔS‡) were observed at pH values where ascorbic acid is predominantly in its AH₂ form. rsc.org

The proposed mechanism for the oxidation of ascorbic acid by 2,3-dimethoxy-5-methyl-1,4-benzoquinone involves several steps with the participation of the ascorbyl radical (AH˙) and the semiquinone radical (QH˙) as intermediate species. rsc.orgrsc.orgrsc.org This indicates a complex reaction pathway that proceeds through single electron transfer steps, leading to the formation of these transient radical intermediates.

Redox Cycling Induced by Ascorbate (B8700270)

In aqueous solutions containing ascorbic acid (vitamin C) and oxygen, many quinones, including this compound, can undergo a process known as redox cycling. researchgate.net This process involves the quinone acting as a catalyst for the oxidation of ascorbate, mediating the reduction of oxygen to superoxide (B77818) and ultimately hydrogen peroxide. researchgate.nettandfonline.com The cytotoxic action of some quinone-based drugs has been suggested to be mediated through their free-radical metabolites generated during such processes. pnas.org

The initial and crucial step in the redox cycle is a one-electron transfer from the ascorbate monoanion (AscH⁻) to the quinone (Q). tandfonline.comnih.gov This reaction produces a semiquinone radical anion (Q•⁻) and an ascorbyl free radical (Asc•⁻). pnas.orgnih.gov The general reaction is represented as:

Q + AscH⁻ → Q•⁻ + Asc•⁻ + H⁺ tandfonline.comnih.gov

Electron Spin Resonance (ESR) studies have been successfully employed to detect and characterize the semiquinone radicals that are generated when methoxy-substituted p-benzoquinones, including the 2,3-dimethoxy variant, interact with sodium ascorbate. pnas.org

Following its formation, the semiquinone radical (Q•⁻) is rapidly re-oxidized by molecular oxygen (O₂), regenerating the original quinone (Q) and producing a superoxide anion radical (O₂•⁻). tandfonline.comnih.gov The reaction is as follows:

Q•⁻ + O₂ → Q + O₂•⁻ tandfonline.comnih.gov

This two-step cycle results in the catalytic oxidation of ascorbate, accompanied by significant oxygen consumption. nih.govebi.ac.uk The efficiency of this process is related to the one-electron reduction potential of the specific quinone. tandfonline.com

During the quinone-enhanced oxidation of ascorbate, a constant, steady-state concentration of the ascorbyl radical is often observed. acs.orgnih.gov ESR studies comparing the radical decay for 2,3-dimethoxyquinone and 2,6-dimethoxyquinone after mixing with ascorbate show distinct kinetics. For 2,3-dimethoxyquinone, both the ascorbate and semiquinone radicals decay rapidly. pnas.org

| Compound | Radical Species | Observation Time After Mixing | Relative Signal Intensity |

|---|---|---|---|

| 2,3-dimethoxy-p-benzoquinone | Ascorbate Radical | 5 sec | High |

| Ascorbate Radical | 25 sec | Low / Near Baseline | |

| 2,6-dimethoxy-p-benzoquinone | Ascorbate Radical | 5 sec | High |

| Ascorbate Radical | 25 sec | Moderate / Still Present |

This table is based on qualitative analysis of ESR spectral data presented in literature, illustrating the faster decay of radicals from the 2,3-isomer compared to the 2,6-isomer. pnas.org

Semiquinone Oxidation and Oxygen Consumption

Reduction in Alkaline Solutions

The behavior of dimethoxy-benzoquinones in alkaline environments is characterized by complex transformations, including hydroxylation and the formation of anionic species. researchgate.netnih.gov

Studies on related compounds like 2,6-dimethoxy-benzoquinone in strongly alkaline solutions (pH > 12) serve as a model for understanding these reactions. google.comresearchgate.net In such conditions, the quinone can be hydroxylated, a process which involves the formation of transient radical intermediates. researchgate.net It has been proposed that these reactions can lead to the formation of di-anion forms which possess reducing properties. google.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the quinone ring, eventually leading to the substitution of methoxy groups with hydroxyl groups. researchgate.netnih.gov

This compound can be reduced to its corresponding hydroquinone (B1673460), 2,3-dimethoxyhydroquinone. A common and effective laboratory method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄). asm.org The reduction of the closely related 2,3-dimethoxy-5-methyl-1,4-benzoquinone provides a clear procedural example.

| Parameter | Details |

|---|---|

| Starting Material | 2,3-dimethoxy-5-methyl-1,4-benzoquinone (1.82 g, 10 mmol) |

| Reducing Agent | Sodium borohydride (240 mg, 6.3 mmol) |

| Solvent | Ethanol (28 ml) |

| Procedure | Sodium borohydride is added portionwise at room temperature, and the mixture is stirred for 15 minutes. |

| Work-up | The reaction is acidified with 3-N hydrochloric acid, followed by extraction with ether. |

| Product | 2,3-dimethoxy-5-methylhydroquinone |

| Yield | 93.5% |

This table details the reduction of a close analogue, 2,3-dimethoxy-5-methyl-1,4-benzoquinone, as described in the literature.

Electron Attachment Studies

Electron attachment studies provide insight into the fundamental interactions between low-energy electrons and molecules, revealing pathways for the formation of negative ions.

In the gas phase, the interaction of low-energy electrons with 2,3-dimethoxy-5-methyl-1,4-benzoquinone (a close analog of this compound and often referred to as Coenzyme Q0) has been a subject of detailed investigation. researchgate.netnih.gov Studies using dissociative electron attachment (DEA) spectroscopy have shown that resonance electron attachment occurs in the electron energy range of 0 to 14 eV. aip.org Notably, long-lived molecular negative ions are detected at 1.2 eV, but not at thermal energy. aip.org The presence of methoxy groups and the quinone ring structure significantly influences the molecule's ability to capture electrons at specific energy levels, leading to the formation of temporary negative ions. nih.govaip.org

The interaction of low-energy electrons with Coenzyme Q0 analogs is of considerable interest for understanding electron-driven processes in biological tissues, which can be stimulated by high-energy radiation. aip.org The study of these interactions provides insights into the initial steps of radiation damage and the potential roles of such molecules in radiobiology. aip.org

Upon capturing a low-energy electron, the resulting temporary negative ion of 2,3-dimethoxy-5-methyl-1,4-benzoquinone can undergo dissociation, leading to the formation of various anionic fragments. researchgate.netnih.gov DEA studies have identified a wide array of these fragments. researchgate.net The fragmentation pathways are complex and can involve single bond cleavages as well as more intricate rearrangements. nih.gov

One of the most prominent decay channels observed on the microsecond timescale is the elimination of a neutral methyl (CH₃) radical. aip.org Other identified anionic fragments include C₆H₄O₃⁻, which is formed through resonances at 5.5 and 6.6 eV. nih.gov The study of these fragmentation patterns helps to elucidate the stability of different bonds within the molecule and the energy requirements for their cleavage upon electron attachment.

| Parent Molecule | Anionic Fragment (m/z) | Assigned Formula | Resonance Energies (eV) | Experimental Onset (eV) |

|---|---|---|---|---|

| 2,3-dimethoxy-5-methyl-p-benzoquinone (CoQ₀) | 124 | C₆H₄O₃⁻ | 5.5, 6.6 | 4.6 |

Role in Biological Electron Transport

Quinones are essential components of biological electron transport chains, acting as mobile carriers of electrons and protons. ontosight.ainih.gov this compound and its derivatives serve as important model compounds for studying the behavior of ubiquinones (B1209410) (Coenzyme Q) in cellular respiration. biosynth.commdpi.com

In the mitochondrial inner membrane, Coenzyme Q (CoQ) exists as a pool of molecules that shuttle electrons from Complexes I and II to Complex III of the respiratory chain. nih.govphysiology.org The classical "random collision model" proposes that respiratory complexes are independently dispersed in the membrane and that CoQ molecules freely diffuse to connect them. physiology.orgphysiology.org In this model, the kinetics of electron transfer are dependent on the concentration and diffusion of the CoQ pool. physiology.org

Studies using analogs like 2,3-dimethoxy-5-methyl-1,4-benzoquinone help to probe the interactions between CoQ and the respiratory complexes. nih.gov The efficiency of electron transfer can be significantly affected by the substitution pattern on the benzoquinone ring, indicating that the binding environment within the enzyme complexes is highly specific. nih.gov For instance, the reducibility by succinate-Q reductase and the oxidizability by ubiquinol-cytochrome c reductase decrease as the size of substituents at the 5-position increases. nih.gov

An alternative to the random collision model is the "solid-state" or "supercomplex" model, which posits that respiratory complexes I, III, and IV associate to form stable supramolecular structures called respirasomes. nih.govphysiology.orgbioenergetics-communications.org Several lines of evidence suggest that electron transfer from Complex I to Complex III within these supercomplexes may occur via substrate channeling, where CoQ molecules are transferred directly between the complexes without equilibrating with the larger, free CoQ pool. bioenergetics-communications.orgresearchgate.net This channeling is thought to enhance the efficiency and control of electron flow. nih.govbioenergetics-communications.org

However, the functional significance of these supercomplexes and the extent of substrate channeling remain subjects of debate. physiology.orgphysiology.org While the existence of structural respiratory assemblies is well-supported, their kinetic competence in channeling substrates appears to be more variable and may depend on the specific system and conditions being studied. physiology.orgphysiology.org The study of CoQ analogs continues to be crucial in dissecting the intricate kinetics of integrated electron transfer within the mitochondrial respiratory chain. physiology.orgbioenergetics-communications.org

Biological Activities and Pharmacological Implications

Antioxidant Mechanisms and Radical Scavenging

The antioxidant properties of benzoquinones are a key area of investigation. A closely related analogue, Idebenone (2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone), provides significant insight into the antioxidant mechanisms of the 2,3-dimethoxy-1,4-benzoquinone core structure. The antioxidant activity is primarily attributed to the hydroquinone (B1673460) form of the molecule, which can effectively donate electrons to neutralize free radicals. This redox cycling between the hydroquinone and quinone forms is central to its function as an antioxidant. acs.orgnih.gov

Studies on Idebenone have demonstrated its capability to scavenge a variety of free radical species. This includes organic radicals, as well as biologically relevant radicals such as peroxyl and tyrosyl radicals, and the reactive nitrogen species peroxynitrite. acs.orgnih.gov The ability to neutralize these damaging species underscores the potential of the this compound scaffold in mitigating oxidative stress. The scavenging action involves the hydroquinone form donating an electron to the radical, thereby stabilizing it and becoming a less reactive semiquinone radical itself, which can be further oxidized to the stable quinone. acs.orgnih.gov

Idebenone has been shown to engage in redox coupling with hypervalent species of heme proteins like myoglobin and hemoglobin. acs.orgnih.gov This interaction is crucial as it can prevent the initiation of lipid peroxidation often promoted by these hypervalent species. The hydroquinone form of Idebenone reduces the hypervalent iron center of the heme protein, thereby preventing it from participating in oxidative reactions. acs.orgnih.gov

A significant aspect of the antioxidant activity of the this compound structure is its ability to inhibit lipid peroxidation. acs.orgnih.gov Research on Idebenone indicates that it can inhibit microsomal lipid peroxidation induced by ADP-iron complexes or organic hydroperoxides. acs.orgnih.gov By doing so, it helps in protecting cellular membranes from oxidative damage and preserves the integrity of membrane-bound enzymes, such as cytochrome P450. acs.orgnih.gov

Comparative studies have been conducted to evaluate the antioxidant efficiency of Idebenone against established antioxidants like Vitamin E and its water-soluble analogue, Trolox. The results from these experiments have shown that the antioxidant efficiency of Idebenone ranges from approximately 50% to slightly over 100% of that of Vitamin E or Trolox, depending on the specific experimental system. acs.orgnih.gov This places the antioxidant potential of the this compound core in a comparable range to these well-known antioxidants.

Table 1: Comparison of Antioxidant Efficiency

| Antioxidant | Relative Efficiency to Vitamin E / Trolox |

|---|---|

| Idebenone | 50% - >100% |

Research has indicated that hydroxylated derivatives of dimethoxy-1,4-benzoquinones are more potent radical scavengers compared to their parent compounds. researchgate.netnih.gov The introduction of hydroxyl groups to the quinone ring enhances the molecule's ability to donate hydrogen atoms, a key mechanism in radical scavenging. These hydroxylated forms are stable under physiological conditions and their increased antioxidant capacity highlights their potential importance in biological systems. researchgate.netnih.gov This suggests that while this compound possesses antioxidant properties, its hydroxylated metabolites or synthetic derivatives could exhibit even greater activity.

Anticancer and Antitumor Activity

Various derivatives of 1,4-benzoquinone (B44022) have been investigated for their potential as anticancer agents. The isomeric compound 2,6-Dimethoxy-1,4-benzoquinone (B191094), a natural phytochemical found in fermented wheat germ, has reported antitumor activities. nih.gov Quinone-based compounds are known to exert their anticancer effects through multiple mechanisms. These can include the inhibition of enzymes crucial for cancer cell proliferation and the generation of reactive oxygen species that induce cancer cell death. The 1,4-benzoquinone moiety is a common feature in several clinically used anticancer drugs.

Research into various 1,4-benzoquinone derivatives has demonstrated their ability to inhibit the growth of different cancer cell lines. While specific data on the anticancer activity of this compound is limited in the provided search results, the broader class of dimethoxy-1,4-benzoquinones and other quinone derivatives show promise in this area. For instance, 2,6-Dimethoxy-1,4-benzoquinone has been shown to inhibit the differentiation of adipocytes, a process linked to obesity which is a risk factor for several cancers. nih.gov

Table 2: Investigated Activities of Dimethoxy-1,4-benzoquinone Derivatives

| Compound | Investigated Activity |

|---|---|

| 2,6-Dimethoxy-1,4-benzoquinone | Antitumor, Anti-inflammatory, Antibacterial, Anti-adipogenic |

Cytotoxic Activity against Cancer Cell Lines

While the broader class of quinone compounds is widely recognized for its cytotoxic effects against various cancer cell lines, specific data detailing the half-maximal inhibitory concentration (IC50) values for this compound are not extensively documented in the available scientific literature. Related compounds, however, demonstrate significant anti-tumor activities. For instance, the closely related compound 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) has shown potent cytotoxic effects against several human prostate cancer cell lines, including LNCaP, CWR-22, PC-3, and DU-145, with IC50 values ranging from 1 to 3 µM researchgate.netnih.gov. Similarly, various other synthetic quinone-containing compounds have been shown to be highly toxic to cancer cell lines such as Jurkat T and MCF7 cells iiarjournals.org. The potential of these compounds often stems from their ability to induce cell death, positioning them as promising leads for the development of new anticancer drugs iiarjournals.org.

Mechanisms of Action

The anticancer mechanisms of quinone-based compounds are diverse and potent. A primary mechanism involves the generation of reactive oxygen species (ROS) through redox cycling bohrium.comresearchgate.net. This process induces oxidative stress, which can lead to cellular damage, DNA lesions, and ultimately, apoptosis (programmed cell death) bohrium.comresearchgate.net.

Quinones can also exert their effects by directly interacting with crucial cellular machinery. The parent compound, 1,4-benzoquinone, has been shown to inhibit topoisomerase 1, an enzyme essential for DNA replication and repair nih.gov. This inhibition can stall replication forks, leading to chromosomal instability and cell death nih.gov. Furthermore, quinones can modulate various signaling pathways involved in cell proliferation and survival and inhibit the function of proteasomes, which are responsible for degrading cellular proteins bohrium.com.

Inhibition of Tumor Growth

Specific in vivo studies detailing the inhibition of tumor growth by this compound are not prominently featured in the reviewed scientific literature. However, research on other benzoquinone derivatives provides proof-of-concept for the anti-tumor potential of this class of compounds in living organisms. For example, a study on a blue benzoquinone derivative isolated from scorpion venom demonstrated its effectiveness in a mouse model of multidrug-resistant tuberculosis, where it significantly decreased pulmonary bacillary loads and tissue damage after two months of treatment manchester.ac.ukpnas.orgnih.gov. Such studies underscore the potential for quinone compounds to be effective therapeutic agents in vivo.

Induction of Apoptotic Morphological Characteristics

Quinone compounds are well-known inducers of apoptosis iiarjournals.org. The execution of apoptosis is characterized by a series of distinct morphological changes in the cell nih.gov. These hallmarks include cell shrinkage, chromatin condensation and margination against the nuclear envelope, and nuclear fragmentation nih.gov. The cell membrane often forms protrusions known as blebs, and the cell eventually breaks apart into smaller, membrane-bound vesicles called apoptotic bodies, which are then cleared by phagocytic cells without inducing an inflammatory response nih.govnih.gov. While it is established that quinone compounds can trigger this cascade, specific studies detailing the unique apoptotic morphology induced by this compound were not identified.

Quinone-based Compounds as Potential Anticancer Agents

The quinone scaffold is considered a "privileged structure" in medicinal chemistry due to its widespread presence in compounds with significant biological activities, particularly anticancer properties bohrium.comnih.gov. These compounds can be isolated from natural sources or synthesized in the laboratory, and their chemical structure allows them to participate in redox processes that are toxic to cancer cells bohrium.com. The core mechanism often involves the generation of ROS, which causes oxidative damage and triggers apoptosis bohrium.comresearchgate.net.

Many clinically used anticancer drugs, such as doxorubicin, daunorubicin, and mitomycin C, are based on a quinone structure iiarjournals.org. These agents are employed extensively in cancer treatment; however, their use can be limited by significant side effects and the development of drug resistance iiarjournals.orgbiomat-trans.com. Consequently, there is a continuous search for new quinone-based agents with improved efficacy, better selectivity for cancer cells, and reduced toxicity iiarjournals.orgbiomat-trans.com. The diverse mechanisms of action, which include inducing oxidative stress, causing DNA damage, and inhibiting key enzymes like topoisomerases, make quinones a highly promising class of compounds for the development of future cancer therapies bohrium.comresearchgate.net.

Antibacterial and Antifungal Activities

Research has confirmed the antibacterial properties of this compound. Previous screenings have noted its activity against both Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) researchgate.net. This aligns with the broader activities of the benzoquinone class. For example, two 1,4-benzoquinone derivatives isolated from scorpion venom showed remarkable antimicrobial activities; one was effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 4 µg/mL, while the other was active against Mycobacterium tuberculosis manchester.ac.ukpnas.orgnih.gov.

While specific studies on the antifungal activity of this compound are limited, the general class of benzoquinones has demonstrated notable antifungal effects. Benzoquinones produced by the Tribolium castaneum beetle have been shown to inhibit the mycelial growth of several fungi commonly associated with maize, including Aspergillus species, Fusarium sp., and Penicillium sp. mdpi.comresearchgate.net. Naphthoquinones, a related class, also exhibit considerable antifungal properties against fungi relevant to human health, such as Candida species nih.govnih.gov.

| Compound Class | Activity | Organism(s) | Reported Finding | Source |

|---|---|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus, Escherichia coli | Demonstrated activity in previous screenings. | researchgate.net |

| Benzoquinone Derivatives | Antibacterial | Staphylococcus aureus, Mycobacterium tuberculosis | MIC value of 4 µg/mL against S. aureus. | manchester.ac.ukpnas.orgnih.gov |

| Benzoquinones | Antifungal | Aspergillus sp., Fusarium sp., Penicillium sp. | Inhibited mycelial growth of maize-associated fungi. | mdpi.comresearchgate.net |

| Naphthoquinones | Antifungal | Candida sp., Cryptococcus sp. | Potent activity against fungi relevant to human patients. | nih.govnih.gov |

Antimalarial Activity

The urgency to develop new antimalarial drugs is driven by the emergence of drug-resistant strains of the Plasmodium parasite. While plants used in traditional medicine have been a source of antimalarial compounds, specific studies evaluating the antimalarial activity of this compound against Plasmodium falciparum are not widely available nih.gov. However, the broader quinone chemical class, particularly naphthoquinones, is well-established for its antiplasmodial potential. Derivatives of 1,4-naphthoquinone have been described as promising candidates for the development of leading antimalarial molecules nih.gov. The antimalarial drug atovaquone, for example, is a 3-substituted-2-hydroxy-1,4-naphthoquinone derivative, highlighting the importance of this scaffold in antimalarial drug discovery nih.gov.

Leishmanicidal Activity

Quinones, a class of organic compounds to which this compound belongs, have been a subject of interest in the search for new treatments for leishmaniasis, a parasitic disease with significant global health impact. While direct studies on the leishmanicidal activity of this compound are not extensively documented in the reviewed literature, the broader family of quinones, particularly naphthoquinones, has shown promising results against Leishmania parasites.

Research into the antiprotozoal activity of various quinone derivatives has provided a basis for exploring their potential as leishmanicidal agents. For instance, studies on thymoquinone (2-isopropyl-5-methyl-1,4-benzoquinone), a related benzoquinone, have demonstrated significant antileishmanial activity against Leishmania major promastigotes and amastigotes in vitro nih.govresearchgate.net. This activity is attributed to its ability to induce oxidative stress within the parasite. Another study highlighted the in vitro leishmanicidal activity of lapachol, a naphthoquinone, against intracellular amastigotes of Leishmania (Viannia) braziliensis.

Furthermore, computational and in vitro studies on 1,4-naphthoquinone derivatives have been conducted to evaluate their potential against Leishmania amazonensis and Leishmania infantum mdpi.com. These studies use quantitative structure-activity relationship (QSAR) models and molecular docking to identify derivatives with high antiparasitic activity. The exploration of novel chemical scaffolds has identified quinones as promising inhibitors of Leishmania glycogen synthase kinase 3 (GSK-3), an essential enzyme for the parasite's survival nih.gov. While these findings are for related quinone structures and not this compound itself, they provide a scientific rationale for its potential investigation as a leishmanicidal agent.

Inhibition of Coenzyme Q Systems

This compound is a structural analog of Coenzyme Q (CoQ), a vital component of the mitochondrial electron transport chain responsible for cellular respiration and ATP production. As an analog, it has been investigated for its ability to inhibit CoQ-dependent enzyme systems. The chemical structure of Coenzyme Q10, for example, is 2,3-dimethoxy-5-methyl-6-decaprenyl-1,4-benzoquinone thieme-connect.com.

The benzoquinone ring is the redox-active part of the Coenzyme Q molecule, and modifications to this ring or the side chain can lead to inhibitory effects. Synthetic analogs of CoQ, including various substituted 2,3-dimethoxy-1,4-benzoquinones, have been synthesized and studied as inhibitors of Coenzyme Q systems acs.orgacs.org. The inhibitory activity of these analogs is often evaluated by their effect on mitochondrial respiration and specific CoQ-dependent enzymes.

Decylubiquinone, a synthetic CoQ10 analogue with a modified side chain, can accept electrons from complex I and transfer them to complex III, but it can also act as an inhibitor under certain conditions. Idebenone, another analog with a similar this compound core, is known to inhibit the activity of complex I by blocking its Coenzyme Q10 binding pocket. This prevents the physiological reduction of the endogenous CoQ.

The mechanism of inhibition by these analogs can involve competition with the native Coenzyme Q for its binding sites on mitochondrial enzymes. The specific substitutions on the benzoquinone ring influence the binding affinity and inhibitory potency of these compounds.

Applications in Treatment of Degenerative Nervous System Disorders

While direct clinical applications of this compound in degenerative nervous system disorders are not established, its structural analog, Idebenone [2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone], has been utilized in the treatment of such conditions acs.org. The neuroprotective effects of Idebenone are thought to be, at least in part, attributable to its antioxidant properties acs.org.

Idebenone functions as a potent antioxidant by scavenging a variety of free radicals. This antioxidant activity is primarily associated with its reduced hydroquinone form, which can donate electrons to neutralize free radicals, thereby becoming oxidized to the quinone form acs.org. This redox cycling allows it to protect against lipid peroxidation and cellular damage caused by oxidative stress, a key factor in the pathology of many neurodegenerative diseases.

The therapeutic potential of quinone-related compounds in neurodegenerative diseases like Parkinson's and Alzheimer's is an active area of research. Studies on 1,4-naphthoquinones have demonstrated neuroprotective effects in in vitro models of neurotoxicity nih.govnih.gov. These compounds have been shown to protect neuronal cells from toxins by reducing the generation of reactive oxygen species (ROS) and nitric oxide (NO), and by preserving mitochondrial function nih.govnih.gov. The antioxidant and anti-inflammatory properties of phenolic compounds, including quinones, make them promising candidates for neuroprotective therapies mdpi.com.

Given the structural similarity and the known neuroprotective mechanisms of its analogs, this compound may warrant further investigation for its potential therapeutic applications in degenerative nervous system disorders.

Potential Therapeutic Uses for Skin and Mucosa Diseases

Specific research on the application of this compound for skin and mucosa diseases is limited in the available scientific literature. However, the biological activities of related quinone compounds suggest potential areas for investigation.

The antioxidant and anti-inflammatory properties of quinones are relevant to various skin conditions that involve oxidative stress and inflammation. For instance, 2,6-Dimethoxy-1,4-benzoquinone, a related compound, has been reported to possess anti-inflammatory effects medchemexpress.com. Such properties could be beneficial in managing inflammatory skin disorders.

Furthermore, the role of Coenzyme Q10 (a complex benzoquinone) in skin health is more established. It is known to be a component of the skin's antioxidant defenses and is used in topical formulations for its anti-aging and photoprotective effects. As a structural analog of the core of Coenzyme Q, this compound could potentially share some of these protective properties, although this requires direct scientific validation.

The potential for topical application would depend on factors such as its stability, skin penetration, and local biological effects. Further research is necessary to determine if this compound has any specific therapeutic benefits for diseases of the skin and mucosa.

Computational and Spectroscopic Characterization

Density Functional Theory (DFT) Calculations

Support for Electrochemical and Optical Properties

DFT calculations provide crucial theoretical support for interpreting experimental electrochemical and optical data of benzoquinone derivatives. By computing molecular orbitals and energy levels, DFT helps to predict and understand redox potentials, which is a fundamental aspect of the electrochemical behavior of quinones researchgate.net. For instance, in studies of related 2,3-dialkynyl-1,4-benzoquinones, DFT was employed to corroborate findings from cyclic voltammetry and UV/Vis spectroscopy, confirming that these molecules are effective electron acceptors nih.gov. Similarly, Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra, allowing for the assignment of experimental UV-Vis absorption bands to specific electronic transitions conicet.gov.ar. This hybrid DFT-ML (Machine Learning) approach is increasingly used to accelerate the screening of quinone-type molecules for applications in energy storage researchgate.net.

Understanding Charge Storage Mechanisms

The charge storage capabilities of benzoquinone derivatives are of significant interest for applications in energy storage devices like rechargeable batteries. DFT calculations offer a molecular-level understanding of these mechanisms. In studies of the related isomer 2,5-dimethoxy-1,4-benzoquinone (B1209882) (DMBQ), which functions as a positive-electrode material, theoretical calculations clarified the electrochemical properties in the solid state researchgate.net. These computations demonstrate that the carbonyl groups (C=O) on the quinone ring act as the primary active sites for charge storage, which proceeds via a bond reconstruction mechanism researchgate.net. Research on other quinone structures further shows that DFT can elucidate the reversible structural transformations that molecules undergo during the charge-discharge cycles, providing insights into their stability and performance.

Preferred Orientation of Adsorbed Molecules

While specific studies on the adsorption of 2,3-Dimethoxy-1,4-benzoquinone were not detailed in the reviewed literature, DFT is a standard method for predicting how such molecules interact with surfaces. Investigations into similar compounds, such as 2,6-dichloro-3-methyl-1,4-benzoquinone on a graphene layer, demonstrate the utility of DFT in this area. These calculations can determine the most energetically favorable adsorption sites and the preferred orientation of the molecule on a substrate. Often, a parallel orientation relative to the surface is found to be the most stable configuration, which is attributed to stabilizing π-π interactions between the aromatic ring of the quinone and the surface material. This theoretical approach is crucial for designing and understanding interfaces in molecular electronics and catalysis.

Charge Density Distribution and Density of States

DFT calculations are essential for mapping the charge density distribution and determining the density of states (DOS) in molecules, which in turn explains their reactivity and electronic properties. For benzoquinone derivatives, these calculations reveal how substituents influence the electron distribution across the molecule. For example, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) densities in substituted benzoquinones shows how electron-withdrawing or -donating groups alter the electronic landscape of the parent ring nih.gov. Furthermore, high-resolution X-ray diffraction experiments, in conjunction with theoretical modeling, can provide a detailed picture of the experimental charge density, which can then be analyzed using frameworks like the quantum theory of atoms in molecules (QTAIM).

Spectroscopic Analysis

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a fundamental technique for characterizing the electronic transitions in molecules like this compound. The absorption bands observed in the UV-Vis spectrum correspond to transitions between electronic energy levels, primarily π → π* and n → π* transitions.

| Compound | Solvent | Absorption Maxima (λmax) | Citation |

| 1,4-Benzoquinone (B44022) | Acetonitrile (B52724) | 241 nm | nih.gov |

| 1,4-Benzoquinone | Not Specified | ~244 nm | |

| 2,6-Dimethoxy-1,4-benzoquinone (B191094) | Aqueous | 289 nm, 392 nm | nih.gov |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique for studying chemical species that have one or more unpaired electrons, such as free radicals. The formation of a semiquinone radical anion from this compound allows for its characterization by ESR. The resulting spectrum is characterized by its g-factor and, more importantly, by the hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei, such as protons.

For the related p-benzoquinone anion radical, a five-line ESR spectrum is observed with a splitting constant of 0.24 mT and an intensity ratio of 1:4:6:4:1. jeol.comjeol.com This pattern is indicative of the hyperfine structure caused by the four equivalent protons on the benzene (B151609) ring. jeol.comjeol.com

In the case of methoxy-substituted benzoquinone radical anions, the hyperfine coupling constants (hfcs) of the methoxy (B1213986) protons can be distinguished from other proton signals. Studies on various mono-, di-, and tri-substituted methoxymethyl-1,4-benzoquinones have shown that the hfcs of OCH3 and CH3 protons generally have the same positive sign. The ENDOR (Electron Nuclear Double Resonance) signals of the methoxy protons can be differentiated from methyl proton signals by using a deuterated solvent like perdeuterated methanol.

Computational studies, such as those using the unrestricted MNDO method, have been employed to perform partial optimizations of the geometry of these radicals. These calculations indicate that in the most stable conformers, the methoxyl groups are twisted out of the aromatic plane. INDO (Intermediate Neglect of Differential Overlap) calculations using these optimized structures can then be performed to compare calculated hyperfine coupling constants with experimental values.

Table 1: Hyperfine Coupling Constants for Selected Semiquinone Radical Anions

| Radical Anion | Interacting Nuclei | Hyperfine Coupling Constant (a) |

| p-Benzoquinone anion radical | 4 equivalent protons | 0.24 mT jeol.comjeol.com |

| Methoxy-substituted methyl-1,4-benzoquinone radical anions | OCH3 protons | Positive sign (generally) |

| Methoxy-substituted methyl-1,4-benzoquinone radical anions | CH3 protons | Positive sign (generally) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of benzoquinones, the chemical shifts of the ring protons are sensitive to the inductive and mesomeric effects of the substituents. For monosubstituted benzoquinones, the chemical shift of the proton vicinal to the substituent is particularly affected. auremn.org However, the ¹H-¹H coupling constants show very little variation with changes in substitution. auremn.org

For this compound, the two methoxy groups at the C2 and C3 positions and the two protons at the C5 and C6 positions create a symmetrical molecule. This symmetry results in chemically equivalent protons and methoxy groups. The ¹H NMR spectrum is therefore expected to be simple, showing a singlet for the two equivalent ring protons and a singlet for the six equivalent protons of the two methoxy groups. The exact chemical shifts can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound provides information about the different carbon environments in the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected. The spectrum would typically show signals for the carbonyl carbons (C1 and C4), the methoxy-substituted carbons (C2 and C3), the proton-bearing carbons (C5 and C6), and the methoxy carbons. The chemical shifts of the carbonyl carbons in benzoquinones are typically found downfield, often in the range of 180-190 ppm. The carbons attached to the electron-donating methoxy groups will be shielded relative to the unsubstituted benzoquinone, shifting their signals upfield.

Table 2: Predicted NMR Data for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | H5, H6 | ~6.6-6.8 | Singlet |

| ¹H | -OCH₃ | ~3.8-4.0 | Singlet |

| ¹³C | C1, C4 (C=O) | ~185-188 | Singlet |

| ¹³C | C2, C3 (C-OCH₃) | ~140-150 | Singlet |

| ¹³C | C5, C6 (C-H) | ~130-135 | Singlet |

| ¹³C | -OCH₃ | ~55-60 | Singlet |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl (C=O) groups and the carbon-carbon double bonds (C=C) of the quinone ring, as well as absorptions related to the C-O bonds of the methoxy groups and the C-H bonds.

The C=O stretching vibration in 1,4-benzoquinones typically appears as a very intense band in the region of 1650-1700 cm⁻¹. For the parent 1,4-benzoquinone, a high-intensity peak is observed around 1700 cm⁻¹ in the gas phase. researchgate.net The presence of electron-donating methoxy groups on the ring in this compound is expected to lower the frequency of the C=O stretching vibration due to resonance effects.

The C=C stretching vibrations of the quinone ring are expected to produce one or more bands of variable intensity in the 1580-1620 cm⁻¹ region. The C-O stretching vibrations of the methoxy groups will likely give rise to strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. The C-H stretching of the ring protons will appear around 3000-3100 cm⁻¹, while the C-H stretching of the methyl groups will be just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Carbonyl | 1640 - 1670 | Strong, Sharp |

| C=C Stretch | Alkene (Ring) | 1580 - 1620 | Medium to Strong |

| C-O Stretch (Asymmetric) | Methoxy | 1200 - 1275 | Strong |

| C-O Stretch (Symmetric) | Methoxy | 1000 - 1050 | Strong |

| C-H Stretch (Ring) | Aromatic C-H | 3000 - 3100 | Weak to Medium |

| C-H Stretch (Methyl) | Alkyl C-H | 2850 - 2960 | Medium |

Mass Spectrometry and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation pattern.

For this compound, the molecular ion peak (M⁺·) would be expected at m/z 168, corresponding to its molecular weight. The fragmentation of benzoquinones is often characterized by the loss of neutral molecules such as carbon monoxide (CO) and formaldehyde (B43269) (CH₂O) from the methoxy groups.

A common fragmentation pathway for quinones involves the sequential loss of CO molecules. For this compound, one would anticipate initial fragmentation through the loss of a methyl radical (·CH₃) from one of the methoxy groups to form a stable ion at m/z 153. This could be followed by the loss of a CO molecule to yield an ion at m/z 125.

Another likely fragmentation pathway involves the loss of formaldehyde (CH₂O) from a methoxy group, leading to a fragment ion at m/z 138. Subsequent loss of CO could then result in an ion at m/z 110. The fragmentation of the related 2,3-dimethoxy-5-methyl-1,4-benzoquinone (B191103) shows a prominent molecular ion peak and significant fragments corresponding to the loss of methyl and carbonyl groups. nih.gov

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Possible Neutral Loss |

| 168 | [C₈H₈O₄]⁺· (Molecular Ion) | - |

| 153 | [M - CH₃]⁺ | ·CH₃ |

| 138 | [M - CH₂O]⁺· | CH₂O |

| 125 | [M - CH₃ - CO]⁺ | ·CH₃, CO |

| 110 | [M - CH₂O - CO]⁺· | CH₂O, CO |

| 82 | [M - 2xCO - CH₂O]⁺· | 2xCO, CH₂O |

Applications in Advanced Materials and Other Fields

Chemical Sensors and Molecular Switches

While related compounds, such as hydroxylated derivatives of 2,6-dimethoxy-1,4-benzoquinone (B191094), have been explored as redox-switchable ligands, there is no scientific literature available that details the application of 2,3-Dimethoxy-1,4-benzoquinone in the development of chemical sensors or molecular switches. nih.gov

Compound List

As no specific applications or detailed research findings involving this compound were identified for the outlined topics, a corresponding list of mentioned compounds cannot be generated.

Metal Complexations and Separations

The utility of this compound and its isomers in metal complexation is primarily linked to their hydroxylated derivatives. Research has shown that under alkaline conditions, the related compound 2,6-dimethoxy-1,4-benzoquinone can undergo hydroxylation, where methoxy (B1213986) groups are substituted to form poly-hydroxyl-derivatives (OHBQ) nih.govresearchgate.net. These resulting hydroxylated benzoquinones have demonstrated capabilities as redox-switchable ligands for earth-alkaline metals nih.govresearchgate.net.

The complexation process is dependent on the redox state of the OHBQ molecule. In its oxidized state, the molecule can bind with divalent cations such as Ca²⁺, Mg²⁺, and Ba²⁺. This interaction is facilitated by the presence of the hydroxyl and carbonyl groups which can chelate the metal ion. The stability and selectivity of these complexes are influenced by the specific structure of the hydroxylated quinone and the nature of the metal ion.

This redox-switchable behavior is a key feature. When the OHBQ-metal complex is subjected to reducing conditions, the quinone moiety is reduced to a hydroquinone (B1673460). This change in the electronic structure of the ligand can lead to the release of the metal ion, allowing for a controllable binding and release mechanism. This property suggests potential applications in areas requiring dynamic control over metal ion concentration.

While the principle of metal complexation by hydroxylated dimethoxy-benzoquinones has been established, specific studies detailing the use of this compound in practical metal separation processes, such as solvent extraction or chromatography, are not extensively documented in the reviewed literature. The primary focus has been on the fundamental coordination chemistry of the hydroxylated derivatives.

| Property | Description | Significance |

|---|---|---|

| Active Form | Poly-hydroxyl-derivatives (OHBQ) formed in alkaline media. nih.govresearchgate.net | The parent compound requires chemical modification (hydroxylation) to become an effective ligand. |

| Mechanism | Chelation of metal ions by hydroxyl and carbonyl groups. | Forms stable complexes with various metal ions. |

| Key Feature | Redox-switchable binding. Metal ions are bound in the oxidized (quinone) state and can be released upon reduction to the hydroquinone state. | Allows for controlled capture and release of metal ions, which is useful for sensing or separation applications. |

| Target Ions | Demonstrated for earth-alkaline metals (e.g., Ca²⁺, Mg²⁺, Ba²⁺). nih.govresearchgate.net | Potential for selective binding based on ion size and charge density. |

Potentiometric Titrations

While direct applications of this compound as a primary titrant or analyte in potentiometric titrations are not widely reported, its well-defined electrochemical properties suggest its potential use as a redox indicator. Potentiometric titrations rely on monitoring changes in the solution's potential, and a redox indicator must exhibit a sharp, clear potential change at the equivalence point of a redox reaction.